1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole
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Overview
Description
- The sulfonyl group is introduced by reacting the pyrazole with a sulfonyl chloride, such as 2,4-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine or pyridine.
Substitution with Dimethoxyphenyl Group:
Industrial Production Methods:
- Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
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Reduction:
- Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under strong reducing conditions.
-
Substitution:
- The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or bromine (Br₂) in the presence of a Lewis acid for bromination.
Major Products:
- Oxidation can yield quinone derivatives.
- Reduction can produce sulfides or thiols.
- Substitution reactions can introduce nitro or halogen groups onto the aromatic rings.
Chemistry:
- The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine:
- It has been investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry:
- In materials science, it may be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole typically involves multiple steps:
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Formation of the Pyrazole Core:
- The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
- For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Mechanism of Action
The mechanism by which 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole exerts its effects is largely dependent on its interaction with molecular targets. For instance:
Anti-inflammatory Action: It may inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.
Anticancer Activity: It could interfere with cell signaling pathways, such as those involving kinases, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
1-[(2,4-Dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole: Lacks the dimethoxyphenyl group, which may alter its biological activity and chemical properties.
4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole: Lacks the sulfonyl group, potentially reducing its potency in certain applications.
Uniqueness:
- The presence of both the sulfonyl and dimethoxyphenyl groups in 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole provides a unique combination of electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-4-(3,4-dimethoxyphenyl)-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-11-14(12-4-6-16(25-2)17(8-12)26-3)10-22(21-11)27(23,24)18-7-5-13(19)9-15(18)20/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJXLOVIJLBPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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